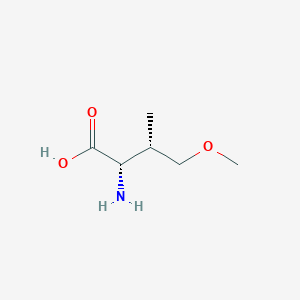
(3S)-4-Methoxy-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-Methoxy-L-valine is an organic compound that belongs to the class of amino acids. It is a derivative of L-valine, where the hydrogen atom at the fourth position is replaced by a methoxy group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Methoxy-L-valine typically involves the following steps:
Starting Material: The synthesis begins with L-valine, a naturally occurring amino acid.
Methoxylation: The hydrogen atom at the fourth position of L-valine is replaced by a methoxy group. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methoxylation: Utilizing continuous flow reactors to achieve efficient methoxylation.
Catalysts: Employing catalysts such as palladium or platinum to enhance the reaction rate and yield.
Purification: Implementing large-scale purification methods like industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Methoxy-L-valine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, reverting it to L-valine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Formation of (3S)-4-Hydroxy-L-valine.
Reduction: Formation of L-valine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3S)-4-Methoxy-L-valine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-4-Methoxy-L-valine involves its interaction with various molecular targets:
Protein Synthesis: It can be incorporated into proteins, affecting their structure and function.
Metabolic Pathways: Participates in metabolic pathways, influencing cellular processes.
Enzyme Interaction: Acts as a substrate or inhibitor for specific enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
L-Valine: The parent compound, lacking the methoxy group.
(3S)-4-Hydroxy-L-valine: An oxidized derivative.
(3S)-4-Amino-L-valine: A derivative with an amino group instead of a methoxy group.
Uniqueness
(3S)-4-Methoxy-L-valine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
630392-76-6 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
HISPJANDJRUGFV-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](COC)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(COC)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















